Cas no 2172181-64-3 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpyrrolidine-3-carboxylic acid)
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpyrrolidine-3-carboxylic acid
- EN300-1507265
- 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpyrrolidine-3-carboxylic acid
- 2172181-64-3
-
- Inchi: 1S/C27H32N2O5/c1-3-8-18(15-25(30)29-14-13-19(17(29)2)26(31)32)28-27(33)34-16-24-22-11-6-4-9-20(22)21-10-5-7-12-23(21)24/h4-7,9-12,17-19,24H,3,8,13-16H2,1-2H3,(H,28,33)(H,31,32)
- InChI Key: OAKNYAIAPHQLNE-UHFFFAOYSA-N
- SMILES: O=C(CC(CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(C(=O)O)C1C
Computed Properties
- Exact Mass: 464.23112213g/mol
- Monoisotopic Mass: 464.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 721
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 95.9Ų
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpyrrolidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1507265-0.05g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpyrrolidine-3-carboxylic acid |
2172181-64-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1507265-0.1g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpyrrolidine-3-carboxylic acid |
2172181-64-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1507265-0.25g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpyrrolidine-3-carboxylic acid |
2172181-64-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1507265-0.5g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpyrrolidine-3-carboxylic acid |
2172181-64-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1507265-1.0g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpyrrolidine-3-carboxylic acid |
2172181-64-3 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1507265-2.5g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpyrrolidine-3-carboxylic acid |
2172181-64-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1507265-5.0g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpyrrolidine-3-carboxylic acid |
2172181-64-3 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1507265-10.0g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpyrrolidine-3-carboxylic acid |
2172181-64-3 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1507265-50mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpyrrolidine-3-carboxylic acid |
2172181-64-3 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1507265-100mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpyrrolidine-3-carboxylic acid |
2172181-64-3 | 100mg |
$2963.0 | 2023-09-27 |
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpyrrolidine-3-carboxylic acid Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpyrrolidine-3-carboxylic acid
Introduction to 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpyrrolidine-3-carboxylic acid (CAS No. 2172181-64-3)
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpyrrolidine-3-carboxylic acid, identified by the CAS number 2172181-64-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyrrolidine core, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an extended hexanoyl side chain. The unique combination of these structural elements imparts distinct chemical and biological properties, making it a valuable candidate for further exploration in drug discovery and therapeutic applications.
The molecular structure of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpyrrolidine-3-carboxylic acid is highly functionalized, featuring both polar and nonpolar regions that contribute to its solubility, reactivity, and potential interactions with biological targets. The presence of the Fmoc group, a common protective group in peptide synthesis, suggests that this compound may be utilized in the development of peptide mimetics or as an intermediate in the synthesis of more complex biomolecules. Additionally, the pyrrolidine ring is known to be a privileged scaffold in medicinal chemistry, often incorporated into drugs due to its ability to enhance binding affinity and metabolic stability.
In recent years, there has been growing interest in the development of novel compounds with enhanced pharmacological properties. The structural features of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpyrrolidine-3-carboxylic acid make it an attractive candidate for further investigation. For instance, the fluorenylmethoxycarbonyl moiety can be removed under specific conditions to reveal an amine functionality, which can then be further modified to explore different pharmacophores. This flexibility allows researchers to tailor the compound for various therapeutic purposes, such as targeting specific enzymes or receptors involved in disease pathways.
The hexanoyl side chain provides an additional layer of complexity, influencing both the physical properties of the molecule and its potential interactions with biological systems. Hexanoyl chains are commonly found in natural products and have been shown to modulate membrane permeability and protein interactions. In the context of drug design, such modifications can improve bioavailability and target specificity. Furthermore, the 2-methylpyrrolidine ring may contribute to steric hindrance, helping to optimize binding kinetics and reduce off-target effects.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-based drug design. Computational methods, such as molecular docking and virtual screening, are being employed to predict how 1-3-((9H-fluoren-9 -yl)methoxycarbonyl}amino)hexanoyl -2-methylpyrrolidine -3-carboxylic acid interacts with biological targets. These studies have revealed promising opportunities for developing novel therapeutics targeting areas such as cancer, inflammation, and neurodegenerative diseases. The compound's ability to modulate protein-protein interactions and enzyme activity makes it a compelling candidate for further exploration.
One particularly intriguing aspect of this compound is its potential application in peptidomimetic chemistry. Peptides are widely used therapeutics due to their high specificity and efficacy; however, they often suffer from poor stability and bioavailability. By incorporating non-peptide moieties like 1-( 3-((9H-fluoren -9 -yl)methoxycarbony l }amino )hexanoy l)-2-methylpyrrolidine -3-carboxylic acid, researchers can create analogs that retain the desired biological activity while improving pharmacokinetic properties. This approach has already shown success in several therapeutic areas, including antiviral and anti-inflammatory agents.
The synthesis of 1-( 3-((9H-fluoren -9 -yl)methoxycarbony l }amino )hexanoy l)-2-methylpyrrolidine -3-carboxylic acid presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves protecting group strategies, stereoselective reactions, and careful purification steps to ensure high yields and purity. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and precision. Techniques such as solid-phase synthesis and flow chemistry have been particularly useful in optimizing production processes.
From a commercial perspective, 1-( 3-((9H-fluoren -9 -yl)methoxycarbony l }amino )hexanoy l)-2-methylpyrrolidine -3-carboxylic acid represents an investment opportunity for pharmaceutical companies looking to expand their pipeline of novel compounds. Its unique structural features make it suitable for multiple therapeutic indications, increasing its potential market value. Additionally, 2172181 -64 -3's novelty as a chemical entity ensures that it will attract attention from academic researchers seeking new starting points for their investigations.
The future prospects for 1-( 3-((9H-fluoren -9 -yl)methoxycarbony l }amino )hexanoy l)-2-methylpyrrolidine -3-carboxylic acid are bright, given its versatility and potential applications across various fields of biomedicine . As research continues, more derivatives will likely be synthesized , each with tailored properties suited for specific therapeutic needs . Collaborative efforts between academia and industry will be crucial in translating these findings into tangible benefits for patients worldwide.
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